molecular formula C8H5Cl2FO2 B2833865 Methyl 2,3-dichloro-4-fluorobenzoate CAS No. 1214324-39-6

Methyl 2,3-dichloro-4-fluorobenzoate

Cat. No.: B2833865
CAS No.: 1214324-39-6
M. Wt: 223.02
InChI Key: YLMZQOBAGBAAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dichloro-4-fluorobenzoate: is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dichloro-4-fluorobenzoate can be synthesized through the esterification of 2,3-dichloro-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

Scientific Research Applications

Methyl 2,3-dichloro-4-fluorobenzoate is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-4-fluorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzymatic reactions, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of the corresponding acid and alcohol . The pathways involved in these reactions are typically well-characterized in biochemical studies.

Comparison with Similar Compounds

  • Methyl 2,4-dichloro-3-fluorobenzoate
  • Methyl 2-fluorobenzoate
  • Methyl 2-bromo-4-chloro-3-fluorobenzoate

Comparison: Methyl 2,3-dichloro-4-fluorobenzoate is unique due to the specific positions of the chlorine and fluorine substituents on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo compared to similar compounds. For example, the presence of chlorine atoms at positions 2 and 3 can lead to different steric and electronic effects compared to compounds with chlorine atoms at other positions .

Properties

IUPAC Name

methyl 2,3-dichloro-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMZQOBAGBAAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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